6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
CAS No.: 689769-12-8
Cat. No.: VC4245898
Molecular Formula: C26H32N4O3S
Molecular Weight: 480.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689769-12-8 |
|---|---|
| Molecular Formula | C26H32N4O3S |
| Molecular Weight | 480.63 |
| IUPAC Name | 6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
| Standard InChI | InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |
| Standard InChI Key | FQNLPACCIITVRH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |
Introduction
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound featuring a quinazoline core structure, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. This compound is classified as a quinazoline derivative due to its core structure and as an amide due to the presence of the hexanamide functional group. The morpholine group enhances its solubility and bioavailability, while the thioxo group provides additional sites for chemical modifications.
Synthesis
The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide typically involves several key steps, including the formation of the quinazoline core and the attachment of the morpholine and hexanamide groups. Each synthetic route must be optimized for yield and purity, often requiring purification techniques such as chromatography.
Biological Activities and Potential Applications
Compounds with similar structures have been studied for their diverse biological activities, including antitumor and antimicrobial effects. The mechanism of action for this compound primarily involves the inhibition of specific kinases involved in cellular signaling pathways, which can lead to therapeutic effects relevant in treating conditions associated with these targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | Morpholino group; oxo-pyridine core | Antimicrobial |
| N-(2-chlorobenzyl)-4-(6-morpholino-4-oxo-2-thioxoquinazoline)benzamide | Quinazolinone core; benzamide linkage | Antitumor |
| 4-Oxo-N-(2-hydroxyethyl)hexanamide | Simple oxo-amide structure | Antimicrobial |
Research Findings and Future Directions
In vitro and in vivo studies are necessary to fully elucidate the biological profile of this specific compound. Interaction studies involving this compound would focus on determining its therapeutic potential and safety profile by analyzing its binding affinity to target proteins using computational modeling techniques.
Given the compound's unique combination of functional groups, it offers opportunities for targeted modifications that may enhance its therapeutic efficacy compared to other similar compounds. Further research into its chemical reactivity and biological activities could lead to significant advancements in therapeutic strategies against various diseases.
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